4-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Description

Structural Classification and Nomenclature

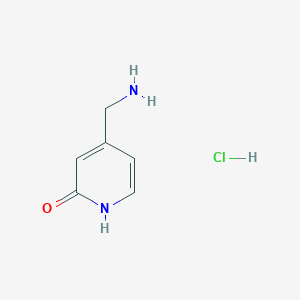

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1) is a heterocyclic organic compound with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol. Its systematic IUPAC name is 4-(aminomethyl)-1H-pyridin-2-one hydrochloride , reflecting its core structure: a pyridin-2-one ring substituted with an aminomethyl group at the 4-position, paired with a hydrochloride counterion. Key structural features include:

- A pyridin-2(1H)-one tautomeric system, which interconverts between the keto (pyridin-2-one) and enol (2-hydroxypyridine) forms depending on solvent polarity.

- An aminomethyl (-CH₂NH₂) substituent at the 4-position, which enhances nucleophilic reactivity and hydrogen-bonding capacity.

- A hydrochloride salt , improving solubility in polar solvents.

Synonyms include 4-(Aminomethyl)pyridin-2-ol hydrochloride and 4-(Aminomethyl)-1,2-dihydropyridin-2-one hydrochloride. The compound’s InChIKey (DVFIMOMCHUUZTL-UHFFFAOYSA-N ) and SMILES (C1=CNC(=O)C=C1CN.Cl ) further specify its atomic connectivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.60 g/mol |

| Tautomeric Forms | Pyridin-2-one ↔ 2-Hydroxypyridine |

| Hydrogen Bond Donors/Acceptors | 3 / 3 |

Historical Development of Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives have been studied since the 19th century, with early examples including ricinine, a natural alkaloid isolated from castor beans. Synthetic routes to 2-pyridones advanced significantly in the 20th century, driven by their utility in pharmaceuticals and materials science. Key milestones include:

- Guareschi-Thorpe Condensation (1900s) : A classical method for synthesizing 2-pyridones via cyclization of cyanoacetamide with 1,3-diketones.

- Enamine Cyclization (2010s) : Modern approaches, such as the reaction of aliphatic enaminones with nucleophiles like malononitrile, enabling access to novel pyridin-2-one scaffolds.

- Transition Metal Catalysis (2020s) : Rhodium(III)-catalyzed C–H activation/annulation strategies for constructing functionalized 2-pyridones, enhancing synthetic efficiency.

The hydrochloride derivative gained prominence in the 2000s for its applications in coordination chemistry and drug discovery, particularly as a ligand in metal-organic frameworks.

Significance in Heterocyclic Chemistry Research

This compound is a cornerstone in heterocyclic chemistry due to:

- Versatile Reactivity : The aminomethyl group participates in nucleophilic substitutions, while the pyridin-2-one ring undergoes electrophilic aromatic substitution and hydrogen bonding.

- Biological Relevance : Pyridin-2-one scaffolds are prevalent in antimicrobial, antiviral, and anticancer agents. For example, 2-pyridone derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ), highlighting therapeutic potential.

- Materials Science Applications : Its hybrid organic-inorganic perovskite structure exhibits pyroelectricity and antiferromagnetic properties, enabling use in energy storage devices.

Comparative Analysis with Related Pyridine Derivatives

This compound differs from related pyridine derivatives in reactivity and application:

The hydrochloride salt enhances solubility in aqueous media compared to non-ionized pyridin-2-ones, facilitating biological testing. Additionally, the aminomethyl group’s position at C4 optimizes steric and electronic interactions in metal coordination complexes, unlike C2 or C3 analogs.

Properties

IUPAC Name |

4-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h1-3H,4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFIMOMCHUUZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725570 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943751-21-1 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(AMINOMETHYL)-2(1H)-PYRIDINONE, HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of 4-(Aminomethyl)pyridine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of catalysts and purification steps such as crystallization or distillation may also be employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction reactions may convert the pyridinone ring to a dihydropyridine derivative.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the aminomethyl moiety.

Scientific Research Applications

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The 3- and 4-aminomethyl isomers (e.g., 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride vs. the target compound) exhibit identical molecular weights but distinct physicochemical properties due to substituent positioning .

- Counterion Effects: Hydrochloride and hydrobromide salts (e.g., 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide) differ in solubility and stability, influencing their utility in synthetic pathways .

Biological Activity

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound, with the chemical formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol, is characterized by the presence of an amino group and a hydroxyl group on the pyridine ring. The hydrochloride form enhances its solubility, making it suitable for biological studies.

The synthesis of this compound can be achieved through various methods, often involving reactions that exploit its functional groups. These reactions include substitutions and reductions that facilitate the formation of more complex organic molecules. The compound's reactivity is largely attributed to its amino and hydroxyl groups, which can participate in a range of chemical reactions essential for biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cells, making it a candidate for further research in oncology.

- Neuroprotective Effects : Some studies suggest that compounds similar in structure to this compound exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Its mechanism may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes, which may contribute to their therapeutic effects.

- Modulation of Cellular Pathways : The compound may influence signaling pathways involved in cell survival and death, particularly in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Aminomethyl)pyridin-2(1H)-one | Similar pyridine ring structure | Varying anticancer properties |

| 4-Aminopyridine | Lacks hydroxyl group | Strong neurotoxic effects |

| 2-Aminopyridine | Different nitrogen placement | Used in agrochemical applications |

This table highlights how structural variations can significantly impact the biological activities of related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential use as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro assays revealed that the compound could induce cell death in various cancer cell lines, suggesting mechanisms involving apoptosis and possibly necrosis .

- Neuroprotective Evaluation : Research into structurally similar compounds indicated potential neuroprotective effects, warranting further investigation into their applicability for treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride, and how can reaction yields be maximized?

- Methodology : Begin with a substituted pyridinone precursor, such as 2-amino-4,6-dimethyl nicotinamide, and employ nucleophilic substitution or reductive amination to introduce the aminomethyl group. Use polar solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to enhance reaction kinetics. Catalytic hydrogenation or sodium borohydride reduction may improve yields for intermediates. Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How should researchers purify and characterize this compound to ensure high purity (>95%)?

- Methodology : Use column chromatography (silica gel, methanol/dichloromethane eluent) for initial purification. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Structural characterization requires H and C NMR (DMSO-d6 or D2O) to verify the aminomethyl group (δ ~3.8–4.2 ppm for -CH2-NH2) and pyridinone tautomer. Mass spectrometry (ESI-MS) with exact mass analysis (e.g., 160.60 g/mol) ensures molecular identity .

Q. What are the critical parameters for assessing solubility and stability in aqueous solutions?

- Methodology : Test solubility in water, methanol, and DMSO via gravimetric analysis. For stability, conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor degradation products via HPLC-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of derivatives be resolved?

- Methodology : Replicate assays under standardized conditions (e.g., pH, temperature, and cell lines). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. Cross-validate with structural analogs to identify structure-activity relationships (SAR). Consider tautomeric equilibria (pyridinone vs. pyridinol forms) using N NMR or computational modeling (DFT) to explain variability .

Q. What advanced techniques elucidate tautomeric forms and protonation states in solution?

- Methodology : Employ H-N HMBC NMR to track proton exchange between tautomers. Use UV-Vis spectroscopy (200–400 nm) to monitor pH-dependent shifts. Computational studies (DFT or MD simulations) can predict dominant tautomers under specific conditions. X-ray crystallography (if crystalline) provides definitive structural evidence .

Q. How can stability under extreme experimental conditions (e.g., high temperature, oxidizing agents) be systematically evaluated?

- Methodology : Perform stress testing in forced degradation studies:

- Oxidative : Treat with 3% H2O2 at 40°C for 24 hours.

- Thermal : Heat at 80°C in dry state and solution (pH 7.4 PBS).

- Photolytic : Expose to UV light (254 nm) for 48 hours.

Analyze degradation products via LC-MS and quantify using validated HPLC methods. Compare with pharmacopeial guidelines for impurity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.